1-Ethyl-2,3-dimethylimidazolium

Ionic Liquids Rheology Computational Chemistry

1-Ethyl-2,3-dimethylimidazolium ethyl sulfate (CAS: 516474-08-1), often supplied under the trade name Basionics® ST 67, is a room-temperature ionic liquid (RTIL) within the imidazolium ethyl sulfate class. It is distinguished from its more common 1-ethyl-3-methylimidazolium analog by methylation at the C2 position of the imidazolium ring.

Molecular Formula C7H13N2+
Molecular Weight 125.19 g/mol
CAS No. 131097-15-9
Cat. No. B13442263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-2,3-dimethylimidazolium
CAS131097-15-9
Molecular FormulaC7H13N2+
Molecular Weight125.19 g/mol
Structural Identifiers
SMILESCCN1C=C[N+](=C1C)C
InChIInChI=1S/C7H13N2/c1-4-9-6-5-8(3)7(9)2/h5-6H,4H2,1-3H3/q+1
InChIKeyIRGDPGYNHSIIJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-2,3-dimethylimidazolium Ethyl Sulfate: Technical Baseline for Procurement and Research


1-Ethyl-2,3-dimethylimidazolium ethyl sulfate (CAS: 516474-08-1), often supplied under the trade name Basionics® ST 67, is a room-temperature ionic liquid (RTIL) within the imidazolium ethyl sulfate class . It is distinguished from its more common 1-ethyl-3-methylimidazolium analog by methylation at the C2 position of the imidazolium ring. This structural feature disrupts the dominant hydrogen-bonding network, fundamentally altering its physicochemical profile [1]. As a commercially established, halide-free ionic liquid, it exhibits the expected class-level attributes of negligible vapor pressure and high thermal stability, yet its specific performance in transport phenomena and chemical reactivity necessitates a detailed, comparator-driven evaluation to inform rigorous scientific and industrial procurement .

1-Ethyl-2,3-dimethylimidazolium Ethyl Sulfate: Why In-Class Analogs Are Not Drop-in Replacements


Selecting an ionic liquid solely by its cation class or anion type is scientifically insufficient and can lead to process failure. The seemingly minor addition of a methyl group at the C2 position of the imidazolium ring in 1-ethyl-2,3-dimethylimidazolium ethyl sulfate induces a profound disruption of the cation-anion hydrogen-bonding network [1]. This molecular alteration directly manifests as quantifiable, order-of-magnitude changes in critical performance metrics, most notably a threefold increase in viscosity compared to its non-methylated counterpart [1]. Furthermore, this substitution dictates the chemical fate of the cation in reactive environments, as C2-methylation blocks the formation of stable N-heterocyclic carbene (NHC) adducts, which directly impacts solvent recyclability and selectivity in CO2 capture applications [2]. Such divergent behavior precludes simple interchangeability within a process designed for a specific analog, underscoring the necessity for the product-specific quantitative evidence detailed below.

1-Ethyl-2,3-dimethylimidazolium Ethyl Sulfate: Product-Specific Quantitative Differentiation Evidence


C2-Methylation Drives a 3-Fold Increase in Viscosity vs. 1-Ethyl-3-methylimidazolium Analog

Methylation at the C2 position of the imidazolium ring disrupts the dominant hydrogen-bonding between cation and anion, resulting in a pronounced increase in viscosity. The target compound, 1-ethyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide ([C(2)C(1)C(1)Im][Tf(2)N]), exhibits a viscosity approximately three times higher than that of its direct analog, 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([C(2)C(1)Im][Tf2N]), when both are studied under comparable conditions [1].

Ionic Liquids Rheology Computational Chemistry

C2-Methylation Enables Lower-Temperature Regeneration in CO2 Capture via Carbene Suppression

In CO2 capture applications using deep eutectic solvents (DESs), the C2-methylated 1-ethyl-2,3-dimethylimidazolium cation ([Emmim]+) prevents the formation of a carbene-CO2 complex. In contrast, the non-methylated 1-ethyl-3-methylimidazolium ([Emim]+) analog forms this stable complex, which requires higher energy for solvent regeneration. As a result, a DES formulated with the target compound ([Emmim][Triz]-EG) demonstrates a significantly lower regeneration temperature of 60 °C, compared to 70 °C for the analogous [Emim][Triz]-EG DES and 90 °C for the pure IL [Emim][Triz] [1].

Carbon Capture Deep Eutectic Solvents Green Chemistry

Demonstrated Phase Separation Efficiency in Aqueous Two-Phase Systems (ATPS) for Biomolecule Extraction

1-Ethyl-2,3-dimethylimidazolium ethyl sulfate ([emmim][eSO4]) has been systematically validated for forming ionic liquid-salt aqueous two-phase systems (ATPS) with high efficiency. The phase-forming ability follows the order Na2CO3 ≥ Na2SO4 > K2HPO4, indicating a specific and tunable response to different kosmotropic salts [1]. Unlike polymer-based ATPS, this IL-based system offers lower viscosity and faster mass transfer. While a direct quantitative comparison of extraction yields with other ILs was not the focus, the study establishes a robust experimental foundation for its use in this application, which is a key differentiator from less-studied analogs.

Biomolecule Purification Downstream Processing Green Separations

High Ionic Conductivity Paired with a Stable Electrochemical Window for Energy Applications

When formulated as a fluorohydrogenate salt (EDMIm(HF)2.3F), the target cation enables a room-temperature molten salt with a conductivity of 56.9 mS cm⁻¹ and a viscosity of 6.8 cP at 298 K [1]. Its electrochemical window, measured via cyclic voltammetry on a glassy carbon electrode, is approximately 2.9 V. This is comparable to the 1-ethyl-3-methylimidazolium analog (EMIm(HF)2.3F), confirming that C2-methylation does not compromise electrochemical stability while potentially offering advantages in other properties like thermal stability [1].

Electrochemistry Energy Storage Molten Salts

1-Ethyl-2,3-dimethylimidazolium Ethyl Sulfate: High-Value Application Scenarios Informed by Evidence


Low-Energy CO2 Capture with Reduced Regeneration Penalty

For researchers and process engineers developing next-generation CO2 capture solvents, the 1-ethyl-2,3-dimethylimidazolium cation is a strategic choice. Evidence shows that its C2-methylation prevents the formation of high-stability carbene-CO2 complexes [1]. This mechanism enables the design of deep eutectic solvents (DESs) with a regeneration temperature as low as 60 °C, which is 10 °C lower than its closest 1-ethyl-3-methylimidazolium analog and 30 °C lower than the pure non-methylated ionic liquid [1]. This directly addresses the primary economic barrier in carbon capture—the energy cost of solvent regeneration—making this compound ideal for developing more energy-efficient and industrially viable absorption processes.

High-Viscosity Systems for Friction Control and Specialized Lubrication

In tribology, microfluidics, or as a reaction medium where high shear stress is required, the intrinsically higher viscosity of the 1-ethyl-2,3-dimethylimidazolium cation is a valuable design feature. Its viscosity is approximately threefold greater than that of the 1-ethyl-3-methylimidazolium analog with the same anion [1]. This property, stemming from a deliberate disruption of interionic hydrogen bonding, allows scientists to procure a high-viscosity ionic liquid without resorting to longer alkyl chains which can compromise thermal stability or introduce unwanted phase behavior [1]. This makes it particularly suited for applications like thin-film lubrication, hydraulic fluid additives, or as a viscous matrix in composite materials.

Efficient Bioprocess Separations via Aqueous Two-Phase Extraction (ATPS)

Downstream processing in biotechnology requires gentle, efficient separation techniques. 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate is a proven component for forming IL-salt Aqueous Two-Phase Systems (ATPS) [2]. Its demonstrated ability to form stable phases with specific salts (Na2CO3 ≥ Na2SO4 > K2HPO4) allows for tunable extraction of sensitive biomolecules like proteins and enzymes [2]. Compared to traditional polymer-based ATPS, IL-based systems offer inherent advantages of lower viscosity and faster mass transfer, which can lead to shorter processing times and higher throughput in the purification of high-value bioproducts [2].

Electrolyte Formulations for High-Conductivity, Stable Energy Devices

For electrochemists developing electrolytes for advanced batteries, supercapacitors, or electrodeposition baths, salts of the 1-ethyl-2,3-dimethylimidazolium cation offer a compelling balance of properties. The fluorohydrogenate salt demonstrates a high ionic conductivity of 56.9 mS cm⁻¹ while maintaining a stable electrochemical window of ~2.9 V, which is comparable to the widely used 1-ethyl-3-methylimidazolium analog [3]. This evidence supports its procurement for energy storage research where the unique rheological and thermal properties of the C2-methylated cation might provide a critical advantage in device longevity or safety over its more common counterpart [3].

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